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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916

Volatile sulfur compounds are paramount in defining the characteristic aromas of cooked foods,
particularly meat.[1][2] Among these, heterocyclic thiols are exceptionally potent, often
possessing extremely low odor thresholds that allow them to exert significant influence on a
flavor profile even at trace concentrations.[1][2] 2,5-Dimethylfuran-3-thiol (FEMA No. 3451) is
a key contributor to this class, renowned for its ability to impart complex, meaty, and roasted
notes essential for authentic savory flavors.[3][4][5] This guide details its properties, sensory
profile, and practical application protocols to harness its full potential in food systems.

Section 1: Physicochemical and Sensory Profile

A thorough understanding of the molecule's properties is the bedrock of its successful
application.

Physicochemical Properties

2,5-Dimethylfuran-3-thiol is a volatile, amber-to-orange liquid with limited water solubility.[3][4]
Its properties dictate its handling, storage, and incorporation into food matrices. For instance,
its insolubility in water necessitates the use of solvents or emulsification for even distribution in
aqueous systems.[4]

Table 1: Physicochemical Properties of 2,5-Dimethylfuran-3-thiol
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Property Value Source(s)
IUPAC Name 2,5-dimethylfuran-3-thiol [4][6]
CAS Number 55764-23-3 [3][4][6]
Molecular Formula CeHsOS [4161[7]
Molecular Weight 128.19 g/mol [41[6]
Appearance Clear amber to orange liquid [3][4]1[8]
Boiling Point 175-177 °C @ 760 mm Hg [41[8]
Specific Gravity 1.138-1.144 @ 25 °C [4115]

- Insoluble in water; soluble in
Solubility ] ] [4]
organic solvents and oils

FEMA Number 3451 [4][9]

| JECFA Number | 1063 |[4][9] |

Sensory Profile: The Cornerstone of Application

The primary value of 2,5-Dimethylfuran-3-thiol lies in its potent and complex flavor profile. It is
a classic "meaty" compound, delivering savory notes that are difficult to replicate.[3][10][11]

e Aroma Characteristics: At a concentration of 0.10%, its aroma is described as sulfurous,
meaty, with notes of green onion, roasted broth, and a subtle tomato-like character.[3]

» Taste Characteristics: In a 2 ppm solution, it presents as meaty, beefy, with savory drippings,
and roasted chicken skin notes.[3]

This profile makes it an invaluable tool for building the foundational flavor of processed meats,
soups, sauces, and notably, in the burgeoning plant-based meat sector where creating a
convincing "cooked meat" experience is a primary challenge.[11]

Section 2: Application Workflows and Protocols
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The successful application of a potent flavor compound is a systematic process. The following
workflow illustrates the key stages from initial evaluation to final product integration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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